Cas no 872-93-5 (3-Methylsulfolane)

3-Methylsulfolane structure
3-Methylsulfolane structure
Product Name:3-Methylsulfolane
CAS 번호:872-93-5
MF:C5H10O2S
메가와트:134.196700572968
MDL:MFCD00005487
CID:722361
PubChem ID:87572493
Update Time:2024-10-26

3-Methylsulfolane 화학적 및 물리적 성질

이름 및 식별자

    • Thiophene,tetrahydro-3-methyl-, 1,1-dioxide
    • 3-Methylsulfolane
    • 3-methylthiolane 1,1-dioxide
    • 3-Methyltetrahydrothiophene 1,1-Dioxide
    • Thiophene, tetrahydro-3-methyl-, 1,1-dioxide
    • NSC77078
    • 3-methylthiolane-1,1-dione
    • CMJLMPKFQPJDKP-UHFFFAOYSA-N
    • STL454393
    • 7323AF
    • 3-Methylthiacyclopentane 1,1-dioxide
    • FCH1112830
    • M0436
    • ST50179523
    • 3-Methyl-1λ6-thiolane-1,1-dione
    • 3-Methyltetramethylene sulfone
    • NSC 77078
    • Tetrahydro-3-methylthiophene S,S-dioxide
    • F14688
    • MFCD00005487
    • SCHEMBL98606
    • 3-methyl-1-thiolane-1,1-dione
    • NSC-77078
    • CS-0205141
    • DTXSID40870789
    • AS-47621
    • 872-93-5
    • 3-methyl-1lambda-thiolane-1,1-dione
    • 3-Methyl sulfolane
    • DTXCID60818481
    • AKOS002275034
    • NS00042608
    • EINECS 212-833-9
    • DB-056990
    • MDL: MFCD00005487
    • 인치: 1S/C5H10O2S/c1-5-2-3-8(6,7)4-5/h5H,2-4H2,1H3
    • InChIKey: CMJLMPKFQPJDKP-UHFFFAOYSA-N
    • 미소: O=S1(CC(C)CC1)=O

계산된 속성

  • 정밀분자량: 134.04000
  • 동위원소 질량: 134.04
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 163
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 0.5
  • 토폴로지 분자 극성 표면적: 42.5

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.20
  • 융해점: 0.5°C
  • 비등점: 104°C/3mmHg(lit.)
  • 플래시 포인트: 154.4 °C
  • 굴절률: 1.4750 to 1.4790
  • PSA: 42.52000
  • LogP: 1.52180
  • 용해성: 미확정

3-Methylsulfolane 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    ?? ?? ??:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

3-Methylsulfolane 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M0436-25G
3-Methylsulfolane
872-93-5 >98.0%(GC)
25g
¥850.00 2024-04-15
TRC
M339673-250mg
3-Methylsulfolane
872-93-5
250mg
$ 50.00 2022-06-03
TRC
M339673-500mg
3-Methylsulfolane
872-93-5
500mg
$ 65.00 2022-06-03
TRC
M339673-2.5g
3-Methylsulfolane
872-93-5
2.5g
$ 80.00 2022-06-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M862732-25g
3-Methylsulfolane
872-93-5 ≥98%
25g
¥608.00 2022-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M0436-250G
3-Methylsulfolane
872-93-5 >98.0%(GC)
250g
¥5100.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X63625-25g
3-Methylsulfolane
872-93-5 ≥98%
25g
¥488.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X63625-5g
3-Methylsulfolane
872-93-5 ≥98%
5g
¥198.0 2023-09-05
Apollo Scientific
OR932465-5g
3-Methylsulfolane
872-93-5 98+%
5g
£23.00 2025-03-21
Apollo Scientific
OR932465-25g
3-Methylsulfolane
872-93-5 98+%
25g
£100.00 2025-02-21

3-Methylsulfolane 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen peroxide
참조
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

합성 방법 2

반응 조건
1.1 Solvents: Benzene ;  reflux
1.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
1.3 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성 방법 3

반응 조건
1.1 Reagents: Sodium periodate Solvents: Acetone ,  Water ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  3 h, rt
1.3 Solvents: Diethyl ether ;  rt
1.4 Solvents: Ethanol ;  overnight, rt
2.1 Solvents: Benzene ;  reflux
2.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
2.3 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성 방법 4

반응 조건
1.1 Reagents: Disodium sulfide Solvents: Ethanol ,  Water
2.1 Reagents: (Dimethyl sulfide)trihydroboron ;  0 °C; 1 h, rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C → rt; 2 h, rt
3.1 Reagents: Sodium periodate Solvents: Acetone ,  Water ;  0 °C; 2 h, 0 °C → rt
3.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  3 h, rt
3.3 Solvents: Diethyl ether ;  rt
3.4 Solvents: Ethanol ;  overnight, rt
4.1 Solvents: Benzene ;  reflux
4.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
4.3 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성 방법 5

반응 조건
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  5 min, reflux; 60 min, reflux
1.2 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성 방법 6

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
1.2 Reagents: Methyl iodide Solvents: Diethyl ether
2.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  5 min, reflux; 60 min, reflux
2.2 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성 방법 7

반응 조건
1.1 Reagents: Disodium sulfide
2.1 Reagents: Hydrogen peroxide
참조
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

합성 방법 8

반응 조건
1.1 Reagents: (Dimethyl sulfide)trihydroboron ;  0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C → rt; 2 h, rt
2.1 Reagents: Sodium periodate Solvents: Acetone ,  Water ;  0 °C; 2 h, 0 °C → rt
2.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  3 h, rt
2.3 Solvents: Diethyl ether ;  rt
2.4 Solvents: Ethanol ;  overnight, rt
3.1 Solvents: Benzene ;  reflux
3.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
3.3 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성 방법 9

반응 조건
1.1 Reagents: Phosphorus tribromide ,  Hydrogen bromide
2.1 Reagents: Disodium sulfide
3.1 Reagents: Hydrogen peroxide
참조
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

합성 방법 10

반응 조건
1.1 Reagents: Sodium periodate Solvents: Methanol ,  Water ;  0 °C; 2 h, 0 °C → rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
2.2 Reagents: Methyl iodide Solvents: Diethyl ether
3.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  5 min, reflux; 60 min, reflux
3.2 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성 방법 11

반응 조건
1.1 -
2.1 Reagents: Phosphorus tribromide ,  Hydrogen bromide
3.1 Reagents: Disodium sulfide
4.1 Reagents: Hydrogen peroxide
참조
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

합성 방법 12

반응 조건
1.1 -
2.1 -
3.1 Reagents: Phosphorus tribromide ,  Hydrogen bromide
4.1 Reagents: Disodium sulfide
5.1 Reagents: Hydrogen peroxide
참조
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

합성 방법 13

반응 조건
1.1 Reagents: Tributyltin oxide
1.2 Reagents: Tributylstannane
참조
Ring closure of 2-thia- and 2-sulfonyl-5-hexenyl radicals
Della, Ernest W.; et al, Tetrahedron Letters, 2000, 41(41), 7987-7990

3-Methylsulfolane Raw materials

3-Methylsulfolane Preparation Products

3-Methylsulfolane 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:872-93-5)3-Methylsulfolane
주문 번호:A842079
인벤토리 상태:in Stock
재다:250g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:55
가격 ($):465.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:872-93-5)3-Methylsulfolane
A842079
순결:99%
재다:250g
가격 ($):465.0
Email